molecular formula C23H22N6O4S B2846979 4-(2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide CAS No. 1105208-53-4

4-(2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide

Cat. No.: B2846979
CAS No.: 1105208-53-4
M. Wt: 478.53
InChI Key: FOIUICQOAIMGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[4,5-d]pyridazin core substituted with a furan-2-yl group at position 7, a piperidin-1-yl group at position 2, and a 4-oxo moiety. Its synthesis likely involves coupling reactions between the thiazolo-pyridazin core and benzamide derivatives, as seen in analogous compounds (e.g., ) . The piperidine and furan groups contribute to its lipophilicity and aromatic interactions, while the benzamide moiety may improve solubility and binding specificity.

Properties

IUPAC Name

4-[[2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c24-21(31)14-6-8-15(9-7-14)25-17(30)13-29-22(32)19-20(18(27-29)16-5-4-12-33-16)34-23(26-19)28-10-2-1-3-11-28/h4-9,12H,1-3,10-11,13H2,(H2,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIUICQOAIMGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolopyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridazine ring system.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using a furan boronic acid or stannane derivative.

    Attachment of the Piperidine Group: The piperidine moiety is often introduced through nucleophilic substitution or reductive amination.

    Acylation to Form the Benzamide: The final step involves the acylation of the intermediate with benzoyl chloride or a similar reagent to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl groups in the thiazolopyridazine core can be reduced to alcohols or amines.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities:

  • Anticancer Activity : Compounds in the thiazolo[4,5-d]pyridazin family have shown promising anticancer properties by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The furan moiety contributes to antimicrobial activities against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

  • Anticancer Research :
    • A study demonstrated that derivatives of thiazolo[4,5-d]pyridazin exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), suggesting mechanisms involving cell cycle arrest and apoptosis induction.
  • Antimicrobial Activity :
    • Research highlighted the effectiveness of similar compounds against Staphylococcus aureus, indicating potential as new antimicrobial agents.
  • Neuroprotection :
    • Investigations into the neuroprotective properties revealed that certain derivatives could mitigate oxidative stress in neuronal cells, suggesting applications in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-(2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / ID Core Structure Key Substituents Notable Properties
Target Compound Thiazolo[4,5-d]pyridazin - 7-(Furan-2-yl)
- 2-(Piperidin-1-yl)
- 5-(Acetamido-benzamide)
Balanced lipophilicity (piperidine), aromatic interactions (furan), H-bonding (benzamide)
4-(2,7-Dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide () Thiazolo[4,5-d]pyridazin - 2,7-Dimethyl
- 5-Benzenesulfonamide
Enhanced solubility (sulfonamide) but reduced aromaticity vs. furan
5-(4-Benzylpiperidin-1-yl)-2-(furan-2-yl)thiazolo[5,4-d]pyrimidin-7-amine (, Compound 1) Thiazolo[5,4-d]pyrimidine - 2-(Furan-2-yl)
- 5-(4-Benzylpiperidin-1-yl)
Higher metabolic stability (benzyl-piperidine) but pyrimidine core less planar
4-(2-(4-Oxo-2-((2-(piperidin-1-yl)ethyl)thio)quinazolin-3(4H)-yl)ethyl)benzenesulfonamide () Quinazolin-4(3H)-one - Piperidin-1-yl-ethylthio
- Benzenesulfonamide
Moderate CA I inhibition (KI = 14.2 nM) due to bulky substituents

Key Findings

Quinazolin-4(3H)-one derivatives () exhibit distinct binding modes due to their fused ring system, but their activity is less potent than thiazolo-pyridazin analogs .

Substituent Effects :

  • Piperidin-1-yl vs. Piperazine : Piperidine (target compound) provides better lipophilicity than piperazine (), which may improve blood-brain barrier penetration .
  • Furan-2-yl vs. Sulfonamide : The furan group (target compound) enables aromatic interactions absent in sulfonamide-substituted analogs (), though sulfonamides improve aqueous solubility .

Activity and Selectivity :

  • Compounds with benzamide side chains (target compound) show higher selectivity for kinase targets compared to ethylthio or methoxyethoxy groups () due to hydrogen-bonding capabilities .
  • The 4-oxo moiety in the target compound may mimic ATP-binding motifs, similar to kinase inhibitors like imatinib .

Biological Activity

The compound 4-(2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a thiazolo[4,5-d]pyridazin core and functional groups such as furan and piperidine, suggest diverse pharmacological properties.

Molecular Structure and Properties

The molecular formula of this compound is C19H23N5O3SC_{19}H_{23}N_{5}O_{3}S, with a molecular weight of approximately 401.5 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC19H23N5O3S
Molecular Weight401.5 g/mol
Structural FeaturesThiazolo[4,5-d]pyridazin core, furan moiety

Antimicrobial Activity

Compounds with similar structural motifs have shown significant antimicrobial properties. For instance, thiazole derivatives have been reported to exhibit antibacterial activity comparable to established antibiotics like norfloxacin . The incorporation of the furan moiety may further enhance this activity by improving solubility and bioavailability.

Analgesic and Anti-inflammatory Effects

Research indicates that thiazolo[4,5-d]pyridazin derivatives possess analgesic and anti-inflammatory properties. In vivo studies have demonstrated that these compounds can reduce pain responses in animal models, suggesting their potential as therapeutic agents for pain management . The analgesic effects were evaluated using models such as the "hot plate" and "acetic acid cramps" tests.

Cytotoxicity

Preliminary studies on the cytotoxic effects of this compound indicate potential activity against various cancer cell lines. Similar thiazole-containing compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Compounds with thiazole and pyridazinone structures often act as enzyme inhibitors, affecting pathways involved in inflammation and pain signaling.
  • Receptor Interaction : The compound may interact with specific receptors involved in pain perception and inflammatory responses.
  • Antioxidant Activity : Some derivatives have shown antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases.

Case Studies

  • Study on Analgesic Activity : A study published in 2015 synthesized various thiazolo[4,5-d]pyridazin derivatives and evaluated their analgesic effects using the "hot plate" model. Results indicated that these compounds significantly reduced pain response times compared to control groups .
  • Cytotoxicity Assessment : Research conducted on similar compounds revealed that certain thiazole derivatives exhibited IC50 values lower than established chemotherapeutics against specific cancer cell lines . This suggests that the compound may hold promise as a novel anticancer agent.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key steps include:
  • Temperature and Solvent Selection : Polar aprotic solvents (e.g., DMF) under reflux (80–120°C) enhance nucleophilic substitution reactions .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation between acetamide and benzamide moieties .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization (ethanol/water) improve purity .
  • Example Table :
StepReagents/ConditionsYield (%)Purity (%)Source
Thiazolo FormationPCl₃, CHCl₃, 60°C6590
Acetamide CouplingEDCI, DMF, RT7895

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Structural confirmation relies on:
  • ¹H/¹³C NMR : Assigns proton environments (e.g., furan protons at δ 6.3–7.2 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 506.1543) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry (if crystals are obtainable) .

Q. What initial biological screening methods are recommended for assessing its therapeutic potential?

  • Methodological Answer : Prioritize target-specific assays:
  • Kinase Inhibition : Use ADP-Glo™ kinase assays (e.g., against EGFR or VEGFR2) .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How does the substitution pattern on the thiazolo-pyridazin core influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • Piperidine vs. Morpholine Substitutions : Piperidine enhances lipophilicity, improving blood-brain barrier penetration in neurotargeted studies .
  • Furan vs. Fluorophenyl Groups : Furan increases metabolic stability but reduces solubility .
  • Example Table :
SubstituentActivity (IC₅₀, μM)TargetSource
Piperidin-1-yl0.45 ± 0.02EGFR
Morpholino1.20 ± 0.15EGFR

Q. What strategies can elucidate the mechanism of action for this compound?

  • Methodological Answer : Integrate multidisciplinary approaches:
  • Molecular Docking : Predict binding modes to targets (e.g., EGFR kinase domain using AutoDock Vina) .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler®) to identify off-target effects .

Q. How can researchers resolve discrepancies in biological activity data across similar derivatives?

  • Methodological Answer : Address inconsistencies via:
  • Standardized Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Metabolic Stability Studies : Compare hepatic microsomal half-lives to account for degradation differences .
  • Structural Reanalysis : Verify substituent regiochemistry via NOESY NMR to rule out positional isomerism .

Q. What computational approaches predict novel targets or off-target interactions?

  • Methodological Answer : Leverage in silico tools:
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors near the thiazolo ring) using Schrödinger Phase .
  • Machine Learning : Train models on ChEMBL data to predict kinase inhibition profiles .
  • Molecular Dynamics Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) .

Notes on Data Interpretation

  • Contradictions in Activity : For example, furan derivatives show potent anticancer activity in one study but weak effects in another . This may arise from assay conditions (e.g., serum concentration affecting solubility) or cell line genetic variability.
  • Validation : Always cross-verify computational predictions with in vitro assays (e.g., SPR for binding affinity measurements) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.